

A Comparative Analysis of 7-Bromo-2,3-dihydrobenzofuran and Other Halogenated Congeners

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Compound of Interest

Compound Name: 7-Bromo-2,3-dihydrobenzofuran

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The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties and biological activity, making halogenated dihydrobenzofurans a subject of intense interest in drug discovery. This guide provides a comparative analysis of **7-bromo-2,3-dihydrobenzofuran** against other halogenated analogs, offering insights into their synthesis, properties, and biological significance, supported by experimental data and detailed protocols.

Data Presentation: Physicochemical Properties

The nature and position of the halogen atom on the dihydrobenzofuran ring dictate key physicochemical parameters such as molecular weight, lipophilicity (logP), and polar surface area (TPSA). These properties, in turn, affect the compound's solubility, membrane permeability, and metabolic stability. While a complete experimental dataset for the 7-halogenated series is not available in the literature, the following table compiles data from various sources for **7-bromo-2,3-dihydrobenzofuran** and other representative halogenated analogs.

Compound	Molecular Formula	Molecular Weight (g/mol)	Calculated logP	TPSA (Å²)	Data Source
7-Bromo-2,3-dihydrobenzo furan	C ₈ H ₇ BrO	199.05	2.8	9.2	[PubChem CID: 13537233]
5-Chloro-2,3-dihydrobenzo furan	C ₈ H ₇ ClO	154.59	2.8	9.2	PubChem CID: 592964[1]
5-Iodo-2,3-dihydrobenzo furan	C ₈ H ₇ IO	246.05	3.3	9.2	PubChem CID: 2841496[2]
7-Fluoro-2,3-dihydrobenzo furan-2-carboxylic acid ¹	C ₉ H ₇ FO ₃	182.15	1.21	46.5	ChemScene[3]

¹Note: Data for the parent 7-fluoro-2,3-dihydrobenzofuran is not readily available; data for the 2-carboxylic acid derivative is provided for context.

Comparative Biological Activity: The Role of Halogenation

Direct comparative biological data for simple, monosubstituted halogenated dihydrobenzofurans are scarce. However, studies on more complex derivatives consistently demonstrate that halogenation is critical for potent biological activity. A prominent example is the development of inhibitors for Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers.

Research into dihydrodibenzofuran-based CK2 inhibitors revealed that di-halogenation at the 7 and 9 positions leads to highly potent compounds. The table below compares the inhibitory activity of di-chloro and di-bromo analogs, showcasing that the larger bromine atom does not

significantly alter potency compared to chlorine in this specific scaffold, with both showing activity in the low nanomolar range.

Compound	Structure	CK2 IC ₅₀ (nM)
7,9-Dichloro-dihydrodibenzofuran derivative (12b)	Dichloro-substituted anilinomethylene-dihydrodibenzofuranone	5.8
7,9-Dibromo-dihydrodibenzofuran derivative (12c)	Dibromo-substituted anilinomethylene-dihydrodibenzofuranone	5.8

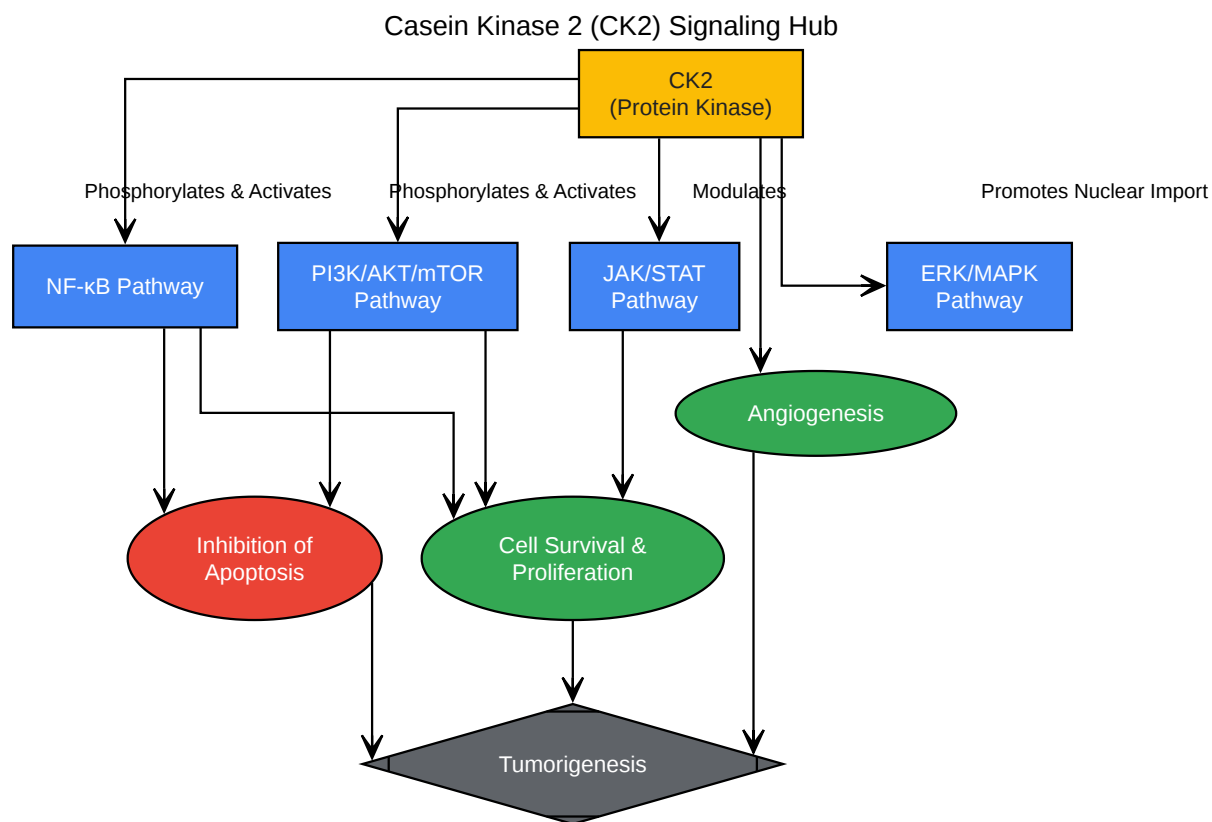
Data sourced from a study on dibenzofuran-based CK2 inhibitors.[\[4\]](#)

These findings underscore the crucial role of halogenation in achieving high-affinity binding to biological targets, potentially through the formation of halogen bonds with amino acid residues in the target's binding pocket.[\[4\]](#)

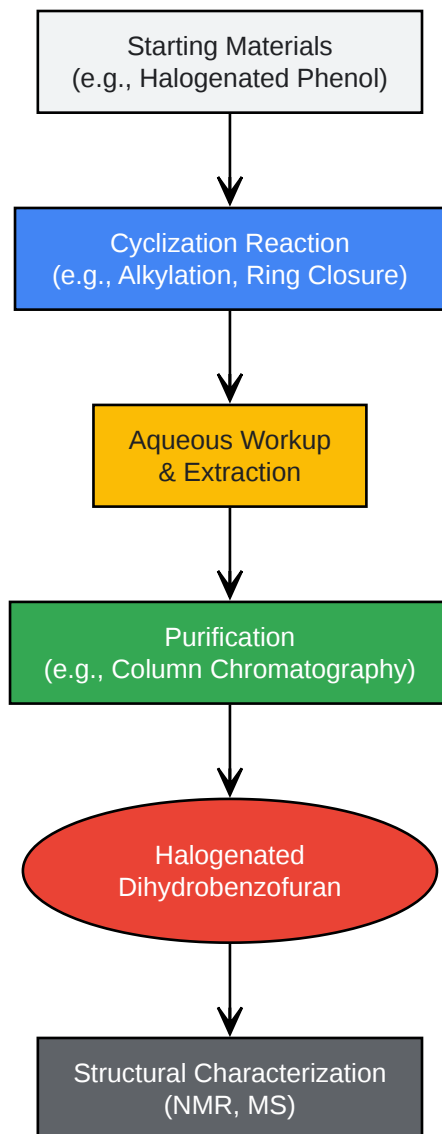
Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a key biological pathway where halogenated benzofurans have shown activity and a typical experimental workflow for their synthesis.



General Workflow for Synthesis and Analysis of Halogenated Dihydrobenzofurans



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